Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate
Overview
Description
Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate, or TBDC, is a highly versatile synthetic organic compound used in a variety of scientific research applications. It is a member of the diazaspirodecane family, which is composed of a bicyclic ring system connected to a carboxylic acid group. TBDC is a colorless, odorless, and crystalline solid, and is highly soluble in water and organic solvents. This compound has several advantages over other compounds in its class, including its low toxicity and its ability to be used in a variety of laboratory experiments.
Scientific Research Applications
Supramolecular Arrangements
- Spirohydantoin derivatives, including Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate variants, play a crucial role in forming supramolecular arrangements due to their unique molecular structures. These compounds contribute to the understanding of crystal structures and molecular interactions (Graus et al., 2010).
Conformational Analysis
- These compounds have been synthesized and analyzed for their conformational properties, especially as pseudopeptides and in peptide synthesis, suggesting their importance in molecular design and bioactive compound synthesis (Fernandez et al., 2002).
NMR Spectroscopy
- The relative configuration of spiro[4.5]decanes, including derivatives of this compound, has been characterized using NMR spectroscopy, demonstrating their importance in detailed molecular analysis (Guerrero-Alvarez et al., 2004).
Chemical Synthesis
- Research has focused on developing synthetic procedures and reactions involving this compound, indicating its utility in creating novel biologically active compounds (Moskalenko & Boev, 2012).
Mirror Symmetry and Molecular Structure
- Investigations into the crystal structure of this compound related compounds have contributed to the understanding of mirror symmetry and molecular conformations in chemical compounds (Dong et al., 1999).
Reaction with Amines
- The reaction of derivatives with amines has been studied, providing insights into the synthesis of quinamines and other compounds, revealing their potential in chemical synthesis (Volod’kin et al., 1985).
Stereoselective Synthesis
- They have been used in stereoselective synthesis, demonstrating their utility in creating specific molecular configurations for advanced chemical applications (Hernández-Ibáñez et al., 2020).
Alkylation Studies
- Alkylation studies of these compounds contribute to the understanding of molecular transformations in organic chemistry (Brabander & Wright, 1965).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-6-13(7-10-15)5-4-8-14-13/h14H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPDXRXHTUSGLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCN2)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649117 | |
Record name | tert-Butyl 1,8-diazaspiro[4.5]decane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
937729-06-1 | |
Record name | tert-Butyl 1,8-diazaspiro[4.5]decane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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